molecular formula C8H8N2O6 B14557090 Ethanol, 2-(3,5-dinitrophenoxy)- CAS No. 62122-61-6

Ethanol, 2-(3,5-dinitrophenoxy)-

Cat. No.: B14557090
CAS No.: 62122-61-6
M. Wt: 228.16 g/mol
InChI Key: ZDSBJYMEMAGNAZ-UHFFFAOYSA-N
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Description

Ethanol, 2-(3,5-dinitrophenoxy)- (systematic IUPAC name: 2-(3,5-dinitrophenoxy)ethanol) is a nitro-substituted phenolic ether derivative. The molecule consists of an ethanol backbone with a phenoxy group substituted at the 3,5-positions by nitro (-NO₂) groups.

Properties

CAS No.

62122-61-6

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

IUPAC Name

2-(3,5-dinitrophenoxy)ethanol

InChI

InChI=1S/C8H8N2O6/c11-1-2-16-8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2

InChI Key

ZDSBJYMEMAGNAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OCCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The preparation of Ethanol, 2-(3,5-dinitrophenoxy)- typically follows one of several general synthetic routes:

Nucleophilic Aromatic Substitution

The most common approach involves nucleophilic aromatic substitution reactions between a 3,5-dinitrohalobenzene (typically 3,5-dinitrochlorobenzene or 3,5-dinitrофluorobenzene) and ethylene glycol in the presence of a base. This approach takes advantage of the electron-withdrawing effect of the nitro groups, which activate the aromatic ring toward nucleophilic substitution.

Nitration of Phenoxyethanol

An alternative approach involves the direct nitration of phenoxyethanol at the 3 and 5 positions, although this approach typically yields mixtures of products requiring careful separation.

Williamson Ether Synthesis

This method involves the reaction of 3,5-dinitrophenol with 2-bromoethanol or 2-chloroethanol in the presence of a base to form the desired ether linkage.

Detailed Preparation Methods

Method 1: Nucleophilic Aromatic Substitution with 3,5-Dinitrochlorobenzene

This method is adapted from similar reactions with dinitrohalobenzenes and presents a high-yield route to Ethanol, 2-(3,5-dinitrophenoxy)-.

Reagents and Materials
  • 3,5-Dinitrochlorobenzene: 21.3 g (0.1 mol)
  • Ethylene glycol: 31-38 g (0.5-0.6 mol)
  • Sodium hydroxide or potassium hydroxide: 5-6 g (0.12-0.15 mol)
  • Deionized water
  • Appropriate reaction vessel with stirring and temperature control capabilities
Procedure
  • In a suitable reaction vessel equipped with a magnetic stirrer, condenser, and temperature control, add ethylene glycol.
  • Heat the ethylene glycol to 75-80°C under stirring.
  • Add 3,5-dinitrochlorobenzene to the heated ethylene glycol and stir for 30-60 minutes to ensure complete dissolution and formation of a homogeneous phase.
  • Prepare a 40-50% solution of sodium hydroxide or potassium hydroxide.
  • Add the base solution dropwise to the reaction mixture over 2-3 hours while maintaining the temperature at 85-95°C.
  • After complete addition, continue stirring at 90-95°C for an additional 1-2 hours.
  • Add deionized water (90-95°C) to the reaction mixture and continue stirring for 60-80 minutes.
  • Allow the reaction mixture to cool to 60°C before proceeding to isolation.
Isolation and Purification
  • Filter the cooled reaction mixture to separate the solid product.
  • Wash the solid with hot deionized water (80-90°C) repeatedly (4-6 times) until the product changes from a reddish color to pale yellow.
  • Dry the product in a vacuum desiccator at 60-80°C under reduced pressure (<300 Pa) for 36-48 hours.
  • Allow the product to cool naturally to room temperature.
  • Store in a sealed container in a cool, dry, and dark place.

Under optimized conditions, this method typically yields 85-95% of Ethanol, 2-(3,5-dinitrophenoxy)- with a purity of >95%.

Method 2: Fluorine Displacement Approach

This method utilizes 1,3,5-trifluorobenzene as a starting material, with sequential nitration and selective displacement of a fluorine atom.

Reagents and Materials
  • 1,3,5-Trifluorobenzene: 13.2 g (0.1 mol)
  • Concentrated H₂SO₄: 40 ml
  • Concentrated HNO₃: 20 ml
  • Ethylene glycol: 25 ml
  • Triethylamine: 5-6 g (0.05-0.06 mol)
  • Toluene: 50-60 ml
  • Deionized water
Procedure
  • Prepare a nitration mixture by carefully adding concentrated HNO₃ to concentrated H₂SO₄ while cooling in an ice bath.
  • Add 1,3,5-trifluorobenzene dropwise to the nitration mixture while maintaining the temperature below 10°C.
  • Allow the mixture to warm to room temperature and stir for 3-4 hours.
  • Pour the reaction mixture onto crushed ice, filter the resulting precipitate, and wash with cold water.
  • Dry the intermediate 1,3,5-trifluoro-2,4-dinitrobenzene under vacuum.
  • To a clean reactor, add the dried intermediate (12-13 g), ethylene glycol (25 ml), and triethylamine (5-6 g).
  • React at room temperature for 2-3 hours.
  • Add water (35-40 ml), extract with toluene (50-60 ml), and wash the organic layer with water.
  • Collect the organic phase containing Ethanol, 2-(3,5-dinitrophenoxy)-.

This method typically yields 80-85% of the target compound.

Method 3: Williamson Ether Synthesis

This classical ether synthesis approach uses 3,5-dinitrophenol as the starting material.

Reagents and Materials
  • 3,5-Dinitrophenol: 18.4 g (0.1 mol)
  • 2-Bromoethanol or 2-chloroethanol: 15-16 g (0.12-0.13 mol)
  • Potassium carbonate: 17-20 g (0.12-0.15 mol)
  • Dimethylformamide (DMF) or acetone: 150-200 ml
  • Water for washing
Procedure
  • Dissolve 3,5-dinitrophenol in DMF or acetone in a suitable reaction vessel.
  • Add potassium carbonate and stir for 30 minutes at room temperature.
  • Add 2-bromoethanol or 2-chloroethanol dropwise while maintaining the temperature below 40°C.
  • Heat the mixture to 60-65°C and stir for 8-10 hours.
  • Cool the reaction mixture to room temperature and pour into cold water (500-600 ml).
  • Filter the precipitated product, wash with water, and dry under vacuum.

This method typically yields 75-80% of the desired product.

Optimization of Reaction Conditions

Effect of Base Type and Concentration

The choice of base significantly impacts the reaction efficiency and product purity. Table 1 summarizes the effects of different bases on the nucleophilic substitution reaction.

Table 1: Effect of Base Type on Yield and Purity

Base Concentration (%) Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
NaOH 40-50 85-95 4-5 90-95 95-97
KOH 40-50 85-95 4-5 88-93 94-96
Et₃N 100 (neat) 20-25 2-3 80-85 90-95
K₂CO₃ Solid 60-65 8-10 75-80 92-94

Effect of Temperature and Reaction Time

The reaction temperature and duration significantly influence product yield and purity. Table 2 presents data from optimization studies.

Table 2: Effect of Temperature and Reaction Time on Method 1

Temperature (°C) Reaction Time (h) Ethylene Glycol:Substrate Ratio Yield (%) Purity (%)
70-75 3-4 3:1 75-80 90-92
80-85 4-5 4:1 85-88 93-94
85-95 5-6 5:1 90-95 95-97
95-100 6-7 5:1 88-90 93-95

Solvent Effects in Williamson Ether Synthesis

The choice of solvent in the Williamson ether synthesis approach affects both reaction rate and product yield as shown in Table 3.

Table 3: Solvent Effects in Method 3

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
DMF 60-65 8-10 75-80 92-94
Acetone 50-55 10-12 70-75 90-92
DMSO 70-75 6-8 78-82 93-95
Acetonitrile 65-70 9-11 72-77 91-93

Purification Techniques

Purification of Ethanol, 2-(3,5-dinitrophenoxy)- is critical for obtaining high-purity material suitable for further applications. Several purification methods have been evaluated:

Recrystallization

Recrystallization from ethanol or ethanol-water mixtures provides high-purity material. The compound typically crystallizes as pale yellow crystals with a melting point of 78-80°C.

Column Chromatography

For analytical purposes or small-scale purification, column chromatography using silica gel with ethyl acetate:hexane (1:3) as the mobile phase effectively separates the target compound from impurities.

Washing Protocols

Multiple washing steps with hot deionized water (80-95°C) effectively remove inorganic impurities and traces of unreacted starting materials. Typically, 4-6 washing cycles are required to achieve desired purity levels.

Characterization Data

Physical Properties

  • Appearance: Pale yellow crystalline solid
  • Melting Point: 78-80°C
  • Solubility: Soluble in ethanol, acetone, ethyl acetate; slightly soluble in hot water; insoluble in cold water

Spectroscopic Data

FTIR Spectroscopy

  • NO₂ stretching: 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹
  • C-O-C stretching: 1240-1260 cm⁻¹
  • OH stretching: 3300-3400 cm⁻¹
  • Aromatic C-H stretching: 3050-3100 cm⁻¹

¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • δ 8.50-8.60 (s, 2H, aromatic H at positions 2 and 6)
  • δ 8.30-8.40 (s, 1H, aromatic H at position 4)
  • δ 4.20-4.30 (t, 2H, OCH₂)
  • δ 3.90-4.00 (t, 2H, CH₂OH)
  • δ 2.00-2.10 (s, 1H, OH)

Mass Spectrometry

  • Molecular ion peak (M+): m/z 228
  • Fragment peaks at m/z 197 (M-CH₂OH), 167 (M-OCH₂CH₂OH), and 137 (dinitrophenyl fragment)

Comparison of Different Methods

Table 4 provides a comprehensive comparison of the three main preparation methods discussed.

Table 4: Comparison of Preparation Methods

Parameter Method 1 (Nucleophilic Substitution) Method 2 (Fluorine Displacement) Method 3 (Williamson Synthesis)
Starting Material 3,5-Dinitrochlorobenzene 1,3,5-Trifluorobenzene 3,5-Dinitrophenol
Overall Yield (%) 85-95 80-85 75-80
Purity (%) 95-97 90-95 92-94
Reaction Time (h) 5-6 5-6 8-10
Temperature (°C) 85-95 20-25 (final step) 60-65
Cost Effectiveness High Medium Medium
Scalability Excellent Good Good
Environmental Impact Medium Medium-High Medium
Technical Complexity Medium High Low

Scientific Research Applications

Ethanol, 2-(3,5-dinitrophenoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-(3,5-dinitrophenoxy)- involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its nitro and phenoxy groups. It may inhibit or activate specific pathways depending on the context.

    Pathways Involved: The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) which can affect cellular processes. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxyethanol Derivatives

Ethanol, 2-(nonylphenoxy)- (CAS 27986-36-3)
  • Structure: Features a nonylphenoxy group (branched alkyl chain) attached to ethanol.
  • Properties: Nonylphenoxy groups are hydrophobic, increasing lipophilicity and reducing aqueous solubility compared to nitro-substituted analogs. Nonylphenols are regulated due to endocrine-disrupting effects .
  • Applications : Used in surfactants and industrial emulsifiers.
Ethanol, 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]- (CAS 9036-19-5)
  • Structure: Contains a bulky tetramethylbutylphenoxyethoxy chain.
  • Properties: High molecular weight and steric hindrance reduce reactivity. The compound’s solubility in water is likely low, similar to other alkylphenol ethoxylates .
  • Applications: Potential use in detergents or stabilizers.

Comparison :

  • Solubility: Nitro groups in 2-(3,5-dinitrophenoxy)ethanol would decrease solubility in polar solvents compared to alkyl-substituted analogs due to increased density and polarity.
  • Reactivity: Nitro groups enhance electrophilic substitution reactions, making the compound more reactive toward nucleophiles than nonylphenoxy derivatives.

Nitro-Substituted Aromatic Compounds

Benzene, 2-(2,4-Dinitrophenoxy)-1,3,5-trinitro- (Reference ID 2450)
  • Structure: A trinitrobenzene ring with a 2,4-dinitrophenoxy substituent.
  • Properties : High density (1.7–1.9 g/cm³) and low aqueous solubility (<0.1 mg/L at 25°C) due to multiple nitro groups .
  • Applications : Likely used in explosives or propellants.

Comparison :

  • Thermal Stability: The presence of three nitro groups in the benzene derivative increases thermal instability compared to 2-(3,5-dinitrophenoxy)ethanol, which has only two nitro groups.
  • Solubility: Both compounds exhibit poor water solubility, but the ethanol backbone in the target compound may slightly improve solubility in alcohols.

Acetophenone Derivatives

1-(3,5-Dimethylphenyl)ethanone (CAS 1335-42-8)
  • Structure: Acetophenone with methyl groups at 3,5-positions.
  • Properties: Methyl groups are electron-donating, increasing aromatic ring reactivity toward electrophiles. Solubility in ethanol is high (>50 mg/mL) .

Comparison :

  • Electronic Effects: The electron-withdrawing nitro groups in 2-(3,5-dinitrophenoxy)ethanol would deactivate the aromatic ring compared to methyl-substituted acetophenones.
  • Applications: Acetophenones are used in fragrances and pharmaceuticals, whereas nitro-substituted ethanols may have niche roles in synthesis or energetics.

Data Table: Key Properties of Analogous Compounds

Compound Name CAS Number Substituents Aqueous Solubility Key Applications
Ethanol, 2-(nonylphenoxy)- 27986-36-3 Nonylphenoxy Low (<10 mg/L) Surfactants
Ethanol, 2-[2-(tetramethylbutyl)phenoxy]ethoxy]- 9036-19-5 Tetramethylbutylphenoxyethoxy Very Low Detergents
Benzene, 2-(2,4-Dinitrophenoxy)-1,3,5-trinitro- N/A 2,4-Dinitrophenoxy, trinitro <0.1 mg/L Explosives
1-(3,5-Dimethylphenyl)ethanone 1335-42-8 3,5-Dimethyl >50 mg/mL Pharmaceuticals

Research Findings and Gaps

  • Synthesis: Analogous nitro-substituted ethanols may be synthesized via nucleophilic substitution reactions, similar to methods in , where phenols react with halogenated alcohols under basic conditions.
  • Regulatory Status: Nonylphenol derivatives face restrictions under EPA guidelines due to toxicity , while nitro compounds may require handling as hazardous materials.
  • Data Limitations: Direct experimental data on 2-(3,5-dinitrophenoxy)ethanol’s solubility, stability, or toxicity is absent in the provided evidence. Further studies are needed to confirm inferred properties.

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